N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Description
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Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-15-5-10-20-21(12-15)30-23(25(20)4)24-22(27)18-6-8-19(9-7-18)31(28,29)26-13-16(2)11-17(3)14-26/h5-10,12,16-17H,11,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQHHDWQOHHPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a benzothiazole core, a sulfonamide group, and a piperidine moiety, which together contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 443.6 g/mol. The structural uniqueness stems from the combination of the benzothiazole and piperidine rings, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole and sulfonamide moieties exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in tumor cells.
- In Vitro Studies : Experiments have shown that derivatives similar to this compound can effectively reduce the viability of various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The benzothiazole scaffold is also recognized for its antimicrobial activities:
- Bacterial Inhibition : Research indicates that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some studies have reported antifungal activity against common pathogens like Candida species.
Neuroprotective Effects
The piperidine component suggests potential neuroprotective effects:
- Neurotransmitter Modulation : Compounds with piperidine rings have been shown to modulate neurotransmitter levels, which could benefit neurodegenerative conditions.
- Case Studies : Animal models have demonstrated improved cognitive function when treated with similar benzothiazole derivatives.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry examined the effects of benzothiazole derivatives on cancer cell lines. The results indicated that modifications to the sulfonamide group enhanced cytotoxicity against breast cancer cells by up to 70% compared to control groups.
- Antimicrobial Testing : In an investigation published in Pharmaceutical Biology, the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli at low micromolar concentrations, suggesting its potential as a lead compound for antibiotic development.
- Neuroprotective Evaluation : An animal study reported in Neuroscience Letters found that administration of similar benzothiazole compounds resulted in decreased markers of oxidative stress and improved memory performance in mice subjected to induced cognitive impairment.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential as an anticancer agent , antimicrobial agent , and anti-inflammatory agent .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action primarily involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Cytotoxicity of N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest in G1 phase |
| HeLa | 10.0 | Activation of caspases |
The compound's ability to induce apoptosis has been attributed to its interaction with specific molecular targets within cells, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown significant antimicrobial activity against various bacterial strains. Studies indicate that it inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane |
| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |
| Pseudomonas aeruginosa | 16 µg/mL | Interference with metabolic pathways |
Material Science Applications
The compound is also utilized in material science for its properties that can be leveraged in the development of organic semiconductors and other advanced materials.
Organic Electronics
This compound can be employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its unique molecular structure enhances charge transport properties and stability in electronic applications.
Industrial Chemistry Applications
In industrial settings, this compound serves as a corrosion inhibitor and is involved in the synthesis of other complex organic molecules. Its effectiveness as a corrosion inhibitor can be attributed to its ability to form protective films on metal surfaces.
Q & A
[Basic] What spectroscopic techniques are most effective for characterizing the structural features of this compound?
Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H/13C NMR spectroscopy assigns proton and carbon environments. Two-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals, particularly for the benzothiazole and piperidine moieties. IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹). X-ray crystallography provides definitive structural validation, including tautomeric states and crystal packing effects .
[Advanced] How can quantum chemical calculations optimize the reaction pathways for synthesizing this compound?
Answer: Density functional theory (DFT) models transition states and intermediates to predict activation energies and regioselectivity. For example, calculate the Gibbs free energy of the benzothiazole tautomerization step to guide solvent selection (e.g., polar aprotic solvents stabilize intermediates). Combine with ICReDD’s reaction path search methods to iteratively refine catalyst systems (e.g., Brønsted acids) and reduce experimental iterations .
[Advanced] What experimental design strategies minimize variability in synthesis yield and purity?
Answer: Apply a Box-Behnken design to evaluate critical factors (temperature, reagent stoichiometry, reaction time). Use ANOVA to identify significant variables (e.g., excess sulfonyl chloride improves conversion but increases byproducts). Optimize using response surface methodology (RSM), with HPLC purity (>98%) and yield as responses. In-line FTIR monitors reaction progress in real time .
[Advanced] How can researchers resolve discrepancies between computational solubility predictions and experimental results?
Answer: Train machine learning models on datasets of similar sulfonamides using descriptors like logP, topological polar surface area (TPSA), and Hansen solubility parameters. Validate predictions via shake-flask experiments in biorelevant media (PBS, FaSSIF). For outliers, assess polymorphic forms via powder XRD and adjust computational hydration-free energy calculations .
[Basic] What safety protocols are critical when handling intermediates during synthesis?
Answer: Use inert atmosphere techniques (N2/Ar) for air-sensitive sulfonylation steps. Implement fume hoods and PPE (nitrile gloves, face shields) to mitigate exposure to benzothiazole derivatives. Monitor for hazardous byproducts (e.g., SO2 gas) with real-time sensors. Quench reactive intermediates (e.g., sulfonic acids) with ice-cold NaHCO3 .
[Advanced] What reactor configurations enhance scalability while maintaining reaction efficiency?
Answer: Continuous flow reactors with micromixers improve mass transfer for exothermic steps (e.g., sulfonamide formation). Model residence time distribution (RTD) using computational fluid dynamics (CFD) to replicate lab-scale kinetics. In-line PAT tools (e.g., Raman spectroscopy) ensure consistent product quality during scale-up .
[Advanced] How can machine learning models predict degradation pathways for this compound?
Answer: Curate datasets of accelerated stability studies (40°C/75% RH, ICH Q1A) and train neural networks on molecular descriptors (e.g., bond dissociation energies, HOMO-LUMO gaps). SHAP analysis identifies vulnerable sites (e.g., sulfonamide linkage). Validate predictions via LC-MS/MS identification of degradation products .
[Basic] What chromatographic methods are suitable for purity analysis?
Answer: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves impurities. Validate method per ICH Q2(R1) guidelines (linearity R² >0.999, LOD <0.1%). For enantiomeric purity, use chiral columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases .
[Advanced] How does solvent polarity influence the tautomeric equilibrium of the benzothiazole core?
Answer: Variable-temperature NMR in DMSO-d6 and CDCl3 quantifies tautomer ratios. Solvatochromic analysis (Kamlet-Taft parameters) correlates solvent hydrogen-bond acidity (α) with tautomer stability. DFT calculations (PCM solvent model) predict stabilization of the enol form in polar protic solvents .
[Advanced] What mechanistic insights guide the optimization of sulfonylation kinetics?
Answer: Stopped-flow UV-Vis spectroscopy measures sulfonylation rates under varying nucleophile concentrations (e.g., amine pKa). Eyring plots determine activation parameters (ΔH‡, ΔS‡). Compare with DFT-calculated transition state geometries to identify rate-limiting steps (e.g., proton transfer vs. nucleophilic attack) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
